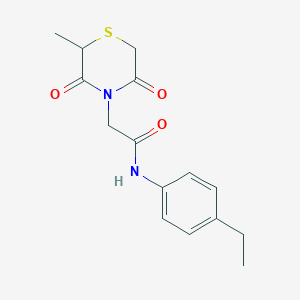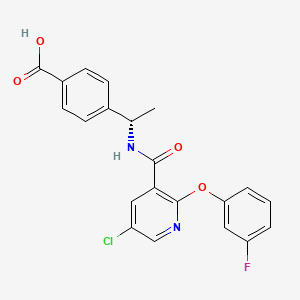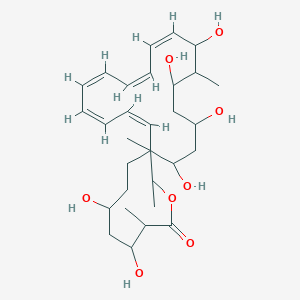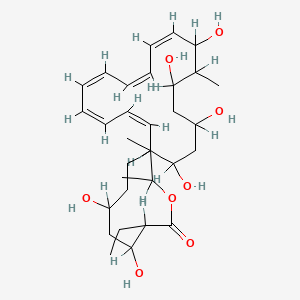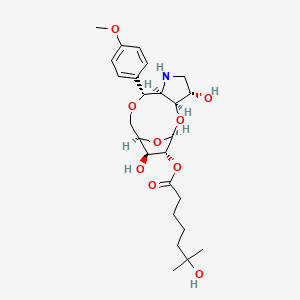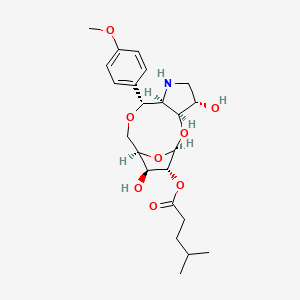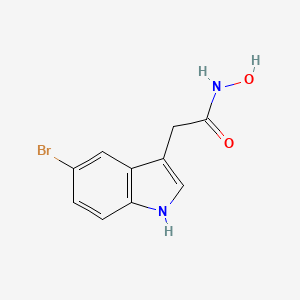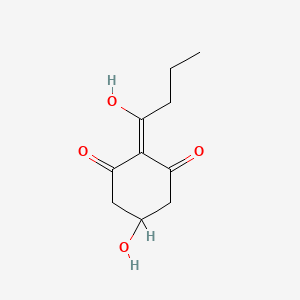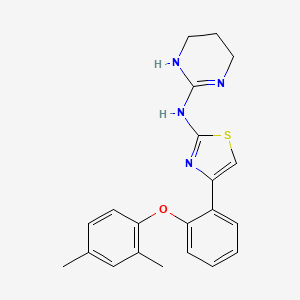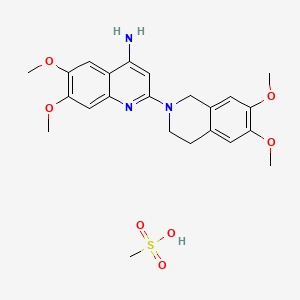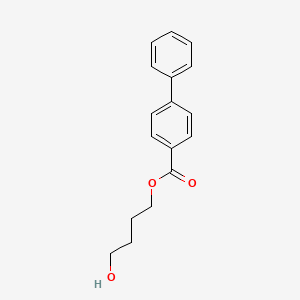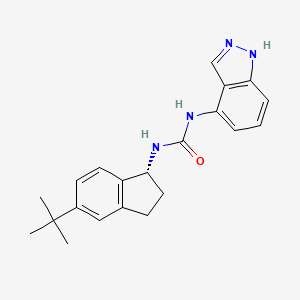
促肾上腺皮质激素 (4-10)
描述
促肾上腺皮质激素 (4-10),也称为 ACTH (4-10),是一种源自较大促肾上腺皮质激素的肽片段。该肽由蛋氨酸、谷氨酸、组氨酸、苯丙氨酸、精氨酸、色氨酸和甘氨酸等氨基酸组成。 ACTH (4-10) 以其在调节各种生理过程中的作用而闻名,包括应激反应、免疫功能和神经保护 .
科学研究应用
ACTH (4-10) 具有广泛的科学研究应用:
神经保护: ACTH (4-10) 已被证明可以保护神经元免受损伤并促进损伤后的恢复.
免疫调节: 它可以调节免疫反应,减少炎症并促进抗炎细胞因子的产生.
认知增强: 研究表明它有可能增强认知功能和注意力.
作用机制
ACTH (4-10) 主要通过黑皮质素受体发挥作用,尤其是黑皮质素受体 4 (MC4R)。与这些受体结合后,它会激活涉及环状腺苷单磷酸 (cAMP) 和钙离子的细胞内信号通路。 这些通路导致各种生理效应,包括调节免疫反应、神经保护和认知增强 .
生化分析
Biochemical Properties
ACTH (4-10) plays a crucial role in biochemical reactions, particularly in the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. This peptide fragment interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the melanocortin receptors, specifically the melanocortin 2 receptor (MC2R), which is predominantly expressed in the adrenal cortex. Upon binding to MC2R, ACTH (4-10) stimulates the production and release of glucocorticoids, such as cortisol . Additionally, ACTH (4-10) has been shown to interact with other melanocortin receptors, including MC1R, MC3R, and MC4R, which are involved in various physiological processes .
Cellular Effects
ACTH (4-10) exerts several effects on different cell types and cellular processes. In adrenal cortical cells, it stimulates the production of cortisol and other glucocorticoids, which play a vital role in regulating metabolism, immune response, and stress response . ACTH (4-10) also influences cell signaling pathways, including the cAMP-PKA pathway, which is activated upon binding to melanocortin receptors . This activation leads to changes in gene expression and cellular metabolism, promoting the synthesis of steroid hormones .
Molecular Mechanism
The molecular mechanism of ACTH (4-10) involves its binding to the melanocortin receptors, particularly MC2R. This binding activates the adenylyl cyclase enzyme, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in the activation of steroidogenic enzymes . These enzymes catalyze the conversion of cholesterol to pregnenolone, the precursor of all steroid hormones . Additionally, ACTH (4-10) can modulate gene expression by influencing transcription factors involved in steroidogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ACTH (4-10) have been observed to change over time. The peptide is relatively stable, but its activity can diminish due to degradation by proteolytic enzymes . Short-term effects include the rapid stimulation of cortisol production, which can be detected within minutes of administration . Long-term effects may involve sustained changes in gene expression and cellular function, particularly in adrenal cortical cells . Studies have shown that repeated administration of ACTH (4-10) can lead to desensitization of the melanocortin receptors, reducing its efficacy over time .
Dosage Effects in Animal Models
The effects of ACTH (4-10) vary with different dosages in animal models. Low doses of ACTH (4-10) have been shown to stimulate cortisol production without significant adverse effects . Higher doses can lead to toxic effects, including hypercortisolism and adrenal hypertrophy . Threshold effects have been observed, where a minimum dose is required to elicit a physiological response . Additionally, chronic administration of high doses can result in receptor desensitization and reduced responsiveness to subsequent doses .
Metabolic Pathways
ACTH (4-10) is involved in several metabolic pathways, primarily related to steroidogenesis. Upon binding to melanocortin receptors, it activates the cAMP-PKA pathway, leading to the activation of steroidogenic enzymes . These enzymes catalyze the conversion of cholesterol to pregnenolone, which is further converted to various steroid hormones, including cortisol, aldosterone, and androgens . ACTH (4-10) also influences metabolic flux by regulating the expression of genes involved in lipid metabolism and energy homeostasis .
Transport and Distribution
ACTH (4-10) is transported and distributed within cells and tissues through the bloodstream. It binds to plasma proteins, such as albumin, which facilitate its transport to target tissues . Upon reaching the adrenal cortex, ACTH (4-10) binds to melanocortin receptors on the surface of adrenal cortical cells . This binding triggers intracellular signaling pathways that promote the synthesis and release of steroid hormones . The distribution of ACTH (4-10) within tissues is influenced by the expression of melanocortin receptors and the presence of binding proteins .
Subcellular Localization
The subcellular localization of ACTH (4-10) is primarily within the secretory granules of corticotropes in the anterior pituitary . Upon stimulation, ACTH (4-10) is released into the bloodstream and transported to the adrenal cortex . Within adrenal cortical cells, ACTH (4-10) binds to melanocortin receptors on the cell surface, initiating intracellular signaling cascades . The peptide may also undergo post-translational modifications, such as phosphorylation, which can influence its activity and localization .
准备方法
合成路线及反应条件
ACTH (4-10) 可以使用固相肽合成 (SPPS) 合成,这是一种生产肽的常用方法。该过程包括将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。合成通常从 C 末端氨基酸开始,并向 N 末端进行。每个氨基酸都受到一个暂时保护基团的保护,该保护基团在添加下一个氨基酸之前被移除。 最后肽从树脂上裂解并使用高效液相色谱 (HPLC) 纯化 .
工业生产方法
ACTH (4-10) 的工业生产遵循与实验室合成相似的原理,但规模更大。通常使用自动肽合成仪来提高效率和一致性。 该过程涉及严格的质量控制措施,以确保最终产品的纯度和效力 .
化学反应分析
反应类型
ACTH (4-10) 可以经历各种化学反应,包括:
氧化: ACTH (4-10) 中的蛋氨酸残基可以被氧化为蛋氨酸亚砜。
还原: 如果存在,二硫键可以被还原为游离硫醇。
常见试剂和条件
氧化: 过氧化氢或其他氧化剂。
还原: 二硫苏糖醇 (DTT) 或其他还原剂。
主要形成的产物
氧化: 蛋氨酸亚砜衍生物。
还原: 含有游离硫醇的肽。
取代: 具有修饰氨基酸残基的肽类似物
相似化合物的比较
类似化合物
ACTH (1-24): 促肾上腺皮质激素的较长片段,具有类似但更广泛的作用。
α-黑素细胞刺激素 (α-MSH): 在结构上具有一些相似性,并与黑皮质素受体结合。
β-黑素细胞刺激素 (β-MSH): 另一种黑皮质素受体激动剂,具有重叠的功能
独特性
ACTH (4-10) 在其特定的序列和对黑皮质素受体,尤其是 MC4R 的选择性结合方面是独特的。 这种选择性结合使其能够调节特定的生理过程,而不会出现较长 ACTH 片段或其他黑皮质素肽所见到的更广泛的作用 .
属性
IUPAC Name |
(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N13O10S/c1-68-17-15-29(45)38(62)53-32(13-14-36(58)59)41(65)57-35(20-27-22-48-24-52-27)43(67)55-33(18-25-8-3-2-4-9-25)42(66)54-31(12-7-16-49-44(46)47)40(64)56-34(39(63)51-23-37(60)61)19-26-21-50-30-11-6-5-10-28(26)30/h2-6,8-11,21-22,24,29,31-35,50H,7,12-20,23,45H2,1H3,(H,48,52)(H,51,63)(H,53,62)(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,59)(H,60,61)(H4,46,47,49)/t29-,31-,32-,33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAUASBAIUJHAN-LXOXETEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N13O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031210 | |
| Record name | 4-10-Corticotropin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
962.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4037-01-8 | |
| Record name | Acth (4-10) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004037018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-10-Corticotropin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CORTICOTROPIN (4-10) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J48AU3I790 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



